molecular formula C7H2ClF3N2O4 B147460 4-Chloro-3,5-dinitrobenzotrifluoride CAS No. 393-75-9

4-Chloro-3,5-dinitrobenzotrifluoride

Cat. No. B147460
M. Wt: 270.55 g/mol
InChI Key: HFHAVERNVFNSHL-UHFFFAOYSA-N
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Patent
US04638090

Procedure details

The preparation of, for example, trifluralin is carried out by nitrating 1-trifluoromethyl-4-chlorobenzene with nitric acid in the presence of sulfuric acid to give 1-trifluoromethyl-3,5-dinitro-4-chlorobenzene, from which 2,6-dinitro-4-trifluoromethyl-N,N-dipropylaniline is obtained by amination with the secondary amine, di-n-propylamine. This synthesis can be represented by the following reaction scheme: ##STR1##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCCN([C:8]1[C:9]([N+:21]([O-:23])=[O:22])=[CH:10][C:11]([C:17]([F:20])([F:19])[F:18])=[CH:12][C:13]=1[N+:14]([O-:16])=[O:15])CCC.FC(F)(F)C1C=CC([Cl:32])=CC=1.[N+]([O-])(O)=O.S(=O)(=O)(O)O>>[F:18][C:17]([F:20])([F:19])[C:11]1[CH:10]=[C:9]([N+:21]([O-:23])=[O:22])[C:8]([Cl:32])=[C:13]([N+:14]([O-:16])=[O:15])[CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCN(CCC)C=1C(=CC(=CC1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)Cl)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-])(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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